Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate
Overview
Description
Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a piperidine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with various aryl halides in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane . This method provides a straightforward and efficient route to the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability . The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more versatile and sustainable.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to optimize yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.
Scientific Research Applications
Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of drugs and therapeutic agents, especially in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, affecting their activity and function. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. This mechanism is relevant in the context of neurological research and drug development .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protective group properties.
Methyl carbamate: Another carbamate with a different alkyl group.
Ethyl carbamate: Similar structure but with an ethyl group instead of a tert-butyl group.
Uniqueness
Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate is unique due to the presence of the piperidine ring and the specific stereochemistry (3R,4R). This configuration imparts distinct chemical and biological properties, making it valuable in specialized applications such as drug design and synthesis.
Properties
IUPAC Name |
tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-6-7-13-8-10(9)14(5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUGTHQTDCPAHY-ZJUUUORDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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